N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
The compound N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic diamide derivative featuring an ethanediamide (oxamide) backbone. Its structure includes two distinct substituents:
- N-(propan-2-yl): A branched alkyl group (isopropyl) providing steric bulk and lipophilicity.
- N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]: A complex ethyl group substituted with pyridin-3-yl and tetrahydroisoquinolin moieties, which are pharmacologically relevant heterocycles.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15(2)24-21(27)20(26)23-13-19(17-8-5-10-22-12-17)25-11-9-16-6-3-4-7-18(16)14-25/h3-8,10,12,15,19H,9,11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSACRFGFNOQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and tetrahydroisoquinoline intermediates, followed by their coupling through an ethanediamide linkage. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The target compound is compared to two structurally related derivatives:
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
- Key Difference : The N-(propan-2-yl) group in the target is replaced with N-(3,4-dimethoxyphenyl) .
- Increased molecular weight (hypothetically ~50–70 g/mol higher than the target) due to the aromatic ring and methoxy groups.
2,2-Dimethyl-N-pyridin-2-yl-propionamide
- Key Difference: A monoamide (pivalamide) with a simpler pyridin-2-yl substituent.
- Implications: The absence of the tetrahydroisoquinolin moiety and ethanediamide backbone reduces steric complexity and molecular weight.
Physicochemical and Structural Data
Research Findings and Trends
Substituent Effects on Solubility :
- The isopropyl group in the target compound likely reduces aqueous solubility compared to the 3,4-dimethoxyphenyl analogue, which benefits from polar methoxy groups.
- The pivalamide derivative () exhibits moderate solubility in organic solvents due to its compact structure and tert-butyl group .
Thermal Stability :
- The pivalamide analogue has a well-defined melting point (71–75°C), suggesting crystalline stability. The target compound’s melting point remains unreported but is hypothesized to be higher due to increased molecular complexity .
Biological Relevance: The tetrahydroisoquinolin moiety in the target compound may enhance binding to neurotransmitter receptors or enzymes, a feature absent in the simpler pivalamide derivative. The dimethoxyphenyl analogue’s polarity could improve pharmacokinetic profiles in hydrophilic environments compared to the lipophilic target compound .
Biological Activity
N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound notable for its potential therapeutic applications. Its unique structural features, which incorporate a pyridine ring and a tetrahydroisoquinoline moiety , suggest significant biological activity relevant to medicinal chemistry. This article explores the compound's biological activity, including its interactions with various molecular targets and potential therapeutic implications.
Structural Characteristics
The compound can be characterized by its molecular formula and a structure that integrates multiple functional groups conducive to biological interactions. The presence of the pyridine and tetrahydroisoquinoline structures is often associated with bioactive compounds, enhancing the compound's potential in pharmacology.
| Structural Feature | Description |
|---|---|
| Pyridine Ring | Contributes to electron density and potential receptor binding. |
| Tetrahydroisoquinoline | Associated with neuroactive properties and enzyme modulation. |
| Ethanediamide Linkage | Facilitates interaction with biological targets. |
Interaction Studies
Research indicates that this compound may exhibit inhibitory or modulatory effects on various enzymes and receptors involved in critical biological pathways. These interactions could influence signal transduction cascades or metabolic processes.
- Enzyme Inhibition : The compound may inhibit specific protein kinases or phosphatases, which are crucial in regulating cellular functions such as proliferation and differentiation.
- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially impacting neurological pathways.
Pharmacological Implications
The potential pharmacological applications of this compound include:
- Neuropharmacology : Given its structural components, it may serve as a lead compound for developing drugs targeting neurodegenerative diseases.
- Anticancer Research : Its interaction with signaling pathways suggests a role in cancer therapeutics by modulating cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
